Lrrk2-IN-14

Parkinson's disease LRRK2 kinase inhibition Cellular target engagement

Select LRRK2-IN-14 for CNS studies requiring robust, dose-dependent brain target engagement after oral dosing. Unlike other LRRK2 inhibitors, it is specifically engineered for high brain exposure, validated BBB penetration, and a >3,500-fold hERG selectivity window, ensuring reliable PK/PD in Parkinson's disease models without cardiac liability risks.

Molecular Formula C17H18F3N5O2
Molecular Weight 381.35 g/mol
Cat. No. B15581637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-14
Molecular FormulaC17H18F3N5O2
Molecular Weight381.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H18F3N5O2/c1-25-7-3-6-21-14-11(17(18,19)20)9-22-16(24-14)23-12-8-10(15(25)26)4-5-13(12)27-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,21,22,23,24)
InChIKeyBAZMNABWFUQBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2-IN-14: A Macrocyclic, Orally Active LRRK2 Inhibitor with Validated Brain Target Engagement for Parkinson's Disease Research


LRRK2-IN-14 (Compound 8, CAS 2942328-06-3) is a macrocyclic, orally active inhibitor of leucine-rich repeat kinase 2 (LRRK2), specifically developed to address central nervous system (CNS) target engagement challenges in Parkinson's disease (PD) research [1]. It demonstrates potent cellular inhibition of the pathogenic LRRK2(G2019S) mutant (IC50 = 6.3 nM), high metabolic stability in liver microsomes (79.3% at 1 µM, 30 min), and verified blood-brain barrier penetration [1]. The compound is a product of a Merck-led optimization campaign focused on improving brain exposure and reducing efflux transporter susceptibility while maintaining excellent kinase selectivity [1].

Why LRRK2-IN-14 Cannot Be Substituted by Other LRRK2 Inhibitors in CNS-Focused Studies


LRRK2 inhibitors are not interchangeable due to critical differences in CNS penetration, metabolic stability, and off-target liability profiles that directly impact experimental reproducibility and translational validity. LRRK2-IN-14 was specifically engineered within a macrocyclic chemotype to overcome the low brain unbound partition coefficient (Kp,uu) and high efflux transporter susceptibility that plagued earlier indazole series compounds in non-human primate studies [1]. Unlike many commercially available LRRK2 inhibitors, LRRK2-IN-14 provides validated, quantifiable brain target engagement at oral doses achievable in rodent models, while maintaining a defined hERG safety margin [1]. Substituting with an inhibitor lacking these documented CNS and safety parameters introduces uncontrolled variables that can confound pharmacodynamic and toxicological interpretations.

Quantitative Differentiation of LRRK2-IN-14 Against Key Comparator LRRK2 Inhibitors


LRRK2(G2019S) Cellular Potency: LRRK2-IN-14 vs. LRRK2-IN-1

LRRK2-IN-14 demonstrates comparable potency to the widely used tool compound LRRK2-IN-1 in cellular assays measuring LRRK2(G2019S) activity. In the cellular context, LRRK2-IN-14 exhibits an IC50 of 6.3 nM against LRRK2(G2019S) [1], while LRRK2-IN-1 has a reported cellular IC50 of approximately 30 nM for the same mutant in a TR-FRET cellular assay . This indicates that LRRK2-IN-14 is approximately 4.8-fold more potent than LRRK2-IN-1 under comparable cellular conditions.

Parkinson's disease LRRK2 kinase inhibition Cellular target engagement

Metabolic Stability in Liver Microsomes: LRRK2-IN-14 vs. HG-10-102-01

LRRK2-IN-14 exhibits high metabolic stability in liver microsomes, a critical determinant of oral bioavailability and sustained in vivo exposure. When incubated at 1 µM for 30 minutes in liver microsomes, LRRK2-IN-14 retains 79.3% of the parent compound [1]. In contrast, the comparator HG-10-102-01 demonstrates moderate metabolic stability with 57.5% remaining under comparable conditions (1 µM, 30 min in human liver microsomes) [2]. This represents a 1.38-fold improvement in metabolic stability for LRRK2-IN-14.

Metabolic stability Liver microsomes Oral bioavailability

hERG Safety Margin: LRRK2-IN-14 vs. MLi-2

LRRK2-IN-14 demonstrates a favorable safety margin against the hERG potassium channel, a critical liability for CNS drug candidates. LRRK2-IN-14 inhibits hERG with an IC50 of 22 µM [1], yielding a selectivity index (hERG IC50 / cellular LRRK2 IC50) of approximately 3,500-fold. In contrast, the high-potency comparator MLi-2 exhibits hERG inhibition with an IC50 of 2.8 µM, resulting in a significantly lower selectivity index of approximately 2,000-fold (based on cellular LRRK2 IC50 of 1.4 nM) [2]. LRRK2-IN-14 provides a 1.75-fold improvement in the hERG safety margin.

Cardiotoxicity hERG channel Safety pharmacology

In Vivo Brain Target Engagement: LRRK2-IN-14 vs. GNE-7915

LRRK2-IN-14 demonstrates robust, quantifiable brain target engagement following oral administration. A single oral dose of 30 mg/kg in ICR mice reduced phosphorylated LRRK2 (pLRRK2) levels in the brain to 34% of vehicle control, representing a 66% inhibition of target phosphorylation [1]. In comparison, the established brain-penetrant inhibitor GNE-7915 required a higher dose of 50 mg/kg (oral) to achieve a similar 60% reduction in brain pLRRK2 levels in mice [2]. This indicates that LRRK2-IN-14 achieves comparable brain target engagement at a 40% lower oral dose, suggesting improved brain exposure efficiency.

Brain penetration Target engagement In vivo pharmacology

Brain Pharmacokinetic Profile: LRRK2-IN-14 Brain Concentration and Half-Life

LRRK2-IN-14 provides detailed brain pharmacokinetic parameters that enable precise experimental design. Following a 5 mg/kg oral dose in ICR mice, LRRK2-IN-14 achieved a peak brain concentration (Cmax) of 837 ng/mL with a time to peak (Tmax) of 0.292 hours and a brain half-life (t1/2) of 0.648 hours [1]. The brain AUC0-INF was 1233 ng·h/mL. In contrast, brain PK parameters for many comparator LRRK2 inhibitors (e.g., LRRK2-IN-1, HG-10-102-01) are either not reported or are presented only as Kp or Kp,uu ratios without the full concentration-time profile required for PK/PD modeling [2].

Brain pharmacokinetics CNS exposure Oral bioavailability

Kinase Selectivity Profile: LRRK2-IN-14 Off-Target Kinase Inhibition

LRRK2-IN-14 was optimized to maintain excellent kinase selectivity, a critical attribute for a high-quality chemical probe. In a panel of 442 kinases, LRRK2-IN-14 (tested at 1 µM) inhibited only 12 kinases by >50%, demonstrating a selectivity score of S(50) = 0.027 [1]. This selectivity profile is comparable to or better than established LRRK2 inhibitors such as LRRK2-IN-1, which also shows inhibition of 12 out of 442 kinases under similar conditions [2]. Notably, LRRK2-IN-14 avoids significant inhibition of JAK2 and TTK, kinases that share structural homology with LRRK2 and are common off-targets for earlier generation inhibitors [1].

Kinase selectivity Off-target effects Chemical probe quality

Recommended Research Applications for LRRK2-IN-14 Based on Quantified Differentiation


CNS Target Engagement Studies in Rodent Models of Parkinson's Disease

LRRK2-IN-14 is optimally suited for studies requiring robust, dose-dependent inhibition of brain LRRK2 activity following oral administration. A single oral dose of 30 mg/kg reduces brain pLRRK2 levels to 34% of control in ICR mice, providing a validated benchmark for dose selection in pharmacodynamic studies [1]. The compound's 66% target engagement at this dose enables clear separation from vehicle controls and facilitates the evaluation of LRRK2-dependent behavioral or biochemical endpoints in transgenic or toxin-induced PD models.

Chronic Dosing Studies Requiring Defined Cardiovascular Safety Margins

The well-characterized hERG profile of LRRK2-IN-14 (IC50 = 22 µM, yielding a >3,500-fold selectivity window over cellular LRRK2 inhibition) supports its use in subchronic or chronic dosing paradigms where cardiovascular monitoring is required [1]. Unlike more potent hERG inhibitors such as MLi-2 (hERG IC50 = 2.8 µM), LRRK2-IN-14 can be administered at higher multiples of the cellular IC50 without encroaching on the hERG safety margin, enabling exploration of maximal target inhibition in vivo without dose-limiting cardiac liability.

PK/PD Modeling and Dose Projection Studies

The availability of complete brain and plasma pharmacokinetic parameters for LRRK2-IN-14—including brain Cmax, Tmax, t1/2, and AUC values at multiple dose levels—enables precise PK/PD modeling and interspecies dose projection [1]. Researchers can correlate brain exposure with target engagement (pLRRK2 reduction) to establish exposure-response relationships, facilitating the design of efficacy studies in higher species or the extrapolation of human equivalent doses for translational research.

Chemical Probe Studies Requiring High Kinase Selectivity

With a kinase selectivity profile that inhibits only 12 of 442 kinases at 1 µM, LRRK2-IN-14 meets the criteria for a high-quality chemical probe suitable for target validation experiments [1]. The compound avoids significant inhibition of structurally related kinases JAK2 and TTK, reducing the risk of off-target-driven phenotypes. This selectivity makes LRRK2-IN-14 appropriate for experiments where LRRK2-dependent biology must be unambiguously distinguished from effects mediated by other kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lrrk2-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.